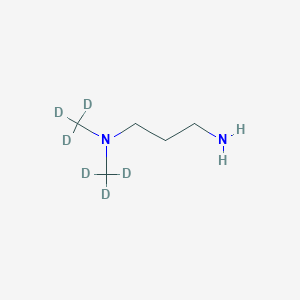

N,N-Dimethyl-1,3-propylenediamine-d6

Vue d'ensemble

Description

N,N-Dimethyl-1,3-propylenediamine-d6 is a deuterated version of N,N-Dimethyl-1,3-propylenediamine, a chemical compound with the molecular formula C5H14N2. The deuterated form, indicated by the “d6” suffix, means that six hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1,3-propylenediamine-d6 can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminopropane with formaldehyde and formic acid, followed by deuterium exchange to replace hydrogen atoms with deuterium . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously monitored. The process includes steps such as distillation and purification to obtain the final product with the desired isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl-1,3-propylenediamine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines .

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Catalyst in Organic Reactions

N,N-Dimethyl-1,3-propylenediamine-d6 serves as an effective catalyst in organic reactions such as the Knoevenagel condensation. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis .

Polymerization

The compound is employed as a catalyst in the production of polyurethane and epoxy resins. These materials are essential in creating foams used in furniture, automotive interiors, and various consumer goods. The increasing demand for polyurethane foams has led to a heightened interest in this compound as a catalyst .

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for applications in treating conditions such as hypertension through diquaternary salts derived from it .

Research Studies

Recent studies have investigated the synthesis of N,N-Dimethyl-1,3-propanediamine continuously, achieving high conversion rates and selectivity. This continuous process enhances efficiency and reduces costs associated with batch processing .

Surfactants and Personal Care Products

Manufacturing Surfactants

The compound plays a significant role in the production of surfactants used in personal care products like shampoos and conditioners. Its ability to reduce surface tension makes it valuable in formulating effective cleaning agents .

Cosmetic Formulations

Due to its properties, this compound is included in cosmetic formulations, albeit under regulated concentrations due to potential skin sensitization effects. The European Union has set specific limits on its use within cosmetic products to ensure safety .

Industrial Applications

Corrosion Inhibitors

This compound has been identified as a key ingredient in formulating corrosion inhibitors for aviation gasoline and other fuels. Its effectiveness in preventing corrosion makes it essential for maintaining the integrity of fuel systems .

Water Treatment

In water treatment processes, this compound acts as a flocculating agent, helping remove impurities from water by aggregating suspended particles into larger clusters that can be easily filtered out .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Catalyst for organic reactions | Effective in Knoevenagel condensation |

| Polymerization | Production of polyurethane and epoxy resins | Key role in manufacturing foams |

| Pharmaceuticals | Intermediate for drug synthesis | Explored for hypertension treatments |

| Personal Care Products | Surfactant manufacturing | Used in shampoos and conditioners |

| Industrial Applications | Corrosion inhibitors | Essential for aviation gasoline |

| Water Treatment | Flocculating agent | Helps remove impurities from water |

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-1,3-propylenediamine-d6 involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethyl-1,3-propylenediamine: The non-deuterated form of the compound.

N,N-Dimethylethylenediamine: A similar compound with a shorter carbon chain.

N,N-Diethyl-1,3-propanediamine: A compound with ethyl groups instead of methyl groups.

Uniqueness

N,N-Dimethyl-1,3-propylenediamine-d6 is unique due to its deuterium content, which makes it particularly useful in studies involving isotopic labeling. This property allows researchers to trace the compound in complex biological systems and understand its metabolic pathways .

Activité Biologique

N,N-Dimethyl-1,3-propylenediamine-d6 (CAS No. 1219802-71-7) is a deuterated analog of N,N-Dimethyl-1,3-propylenediamine, utilized primarily in research settings as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. This compound has garnered attention not only for its analytical applications but also for its biological activity, particularly in toxicological studies and its potential effects on human health.

- Molecular Formula : CHN

- Molar Mass : 102.18 g/mol

- Storage Conditions : 2-8°C

Biological Activity Overview

This compound exhibits several biological activities that warrant detailed investigation. The following sections summarize key findings from various studies regarding its toxicity, genotoxicity, and potential health effects.

Toxicity Studies

-

Acute Toxicity :

- In animal studies, the median lethal doses (LD50) for N,N-Dimethyl-1,3-propylenediamine range from 410 mg/kg to 1870 mg/kg depending on the species and method of administration. For example, male rats exhibited LD50 values between 922 mg/kg and 1500 mg/kg .

- Observations included symptoms such as decreased spontaneous activity and respiratory distress at higher doses .

- Dermal Irritation :

- Repeated Dose Toxicity :

Genotoxicity

Genotoxicity assessments indicate that this compound is not considered genotoxic based on several in vitro assays which returned negative results . This suggests that while the compound may have toxic effects, it does not appear to damage genetic material directly.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Occupational Exposure : A cross-sectional study involving workers exposed to the compound reported symptoms such as nasal irritation and reduced lung function over time . This emphasizes the importance of monitoring exposure levels in occupational settings.

- In Vitro Studies : Laboratory studies have shown that exposure to N,N-Dimethyl-1,3-propylenediamine can induce inflammatory responses in cultured cells, further supporting its classification as a potentially harmful substance .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | LD50 values range from 410 mg/kg to 1870 mg/kg; symptoms include respiratory distress. |

| Dermal Irritation | Severe skin irritation observed in rabbits; high dermal irritation scores reported. |

| Repeated Dose Toxicity | Local effects noted; pulmonary hemorrhage and mucosal irritation documented. |

| Genotoxicity | Negative results in multiple in vitro assays; not classified as genotoxic. |

| Occupational Health Risks | Symptoms of nasal irritation and reduced lung function reported among exposed workers. |

Propriétés

IUPAC Name |

N',N'-bis(trideuteriomethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNMPGNGSSIWFP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.